(4-(Dimethylamino)phenyl)(4-(4-(dipropylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione

Descripción

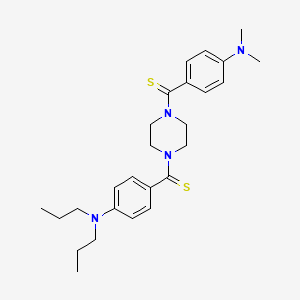

(4-(Dimethylamino)phenyl)(4-(4-(dipropylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione is a thiocarbonyl-containing compound with a piperazine core linked to two aromatic substituents. The structure features:

- A 4-(dimethylamino)phenyl group at one position, contributing electron-donating properties.

- A 4-(dipropylamino)phenylcarbonothioyl group at the other position, introducing bulkier alkyl chains and a thione moiety.

This compound is synthesized via nucleophilic substitution reactions, similar to methods described for related piperazine derivatives . For instance, 4-nitrobenzoyl chloride reacts with methylpiperazine in the presence of triethylamine, followed by reduction to form intermediates like (4-aminophenyl)(4-methylpiperazin-1-yl)methanone . Subsequent functionalization with thiocarbonyl or alkylamino groups yields the target compound.

Potential applications include neuroprotective or anti-cholinesterase activity, as seen in structurally related acridine and piperazine derivatives , though specific biological data for this compound remain unexplored in the provided evidence.

Propiedades

IUPAC Name |

[4-(dimethylamino)phenyl]-[4-[4-(dipropylamino)benzenecarbothioyl]piperazin-1-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N4S2/c1-5-15-28(16-6-2)24-13-9-22(10-14-24)26(32)30-19-17-29(18-20-30)25(31)21-7-11-23(12-8-21)27(3)4/h7-14H,5-6,15-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWVRUJURDRAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (4-(Dimethylamino)phenyl)(4-(4-(dipropylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound contains a dimethylamino group, a piperazine moiety, and a carbonothioyl group, contributing to its unique chemical behavior. The structural formula can be represented as follows:

Where , , , and represent the respective counts of carbon, hydrogen, nitrogen, and sulfur atoms.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission processes. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.

- Neuroprotective Effects : Studies indicate that derivatives of this compound exhibit neuroprotective properties against oxidative stress and neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease .

- Anticancer Activity : Preliminary data suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of cell cycle regulators and apoptotic pathways.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Case Studies

- Neuroprotective Study : A study published in PubMed evaluated the neuroprotective effects of similar compounds against oxidative stress in neuronal cells. Results indicated that compounds with similar structures showed significant protection against hydrogen peroxide-induced cytotoxicity .

- Cancer Research : In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines, suggesting potential for further development as anticancer agents .

- Cholinergic Modulation : Another study highlighted the role of this compound in enhancing cholinergic transmission by inhibiting AChE, leading to improved cognitive function in animal models .

Comparación Con Compuestos Similares

Key Observations:

Alkyl Chain Length: The dipropylamino group in the target compound increases lipophilicity compared to methylpiperazine derivatives or hydroxyl-containing analogs . This may enhance membrane permeability but reduce aqueous solubility.

Functional Groups: Methanethione (C=S) vs. methanone (C=O) alters electronic properties.

Aromatic Substituents: Electron-donating dimethylamino groups vs. electron-withdrawing trifluoromethyl groups (e.g., in ) modulate receptor-binding affinity and pharmacokinetics.

Critical Micelle Concentration (CMC) and Surfactant Behavior:

Quaternary ammonium compounds (QACs) with alkyl chains, such as BAC-C12, exhibit CMC values between 0.4–8.3 mM depending on measurement methods (spectrofluorometry vs. tensiometry) .

Anti-Cholinesterase Activity:

Piperazine derivatives with electron-rich aromatic systems (e.g., 4-aminophenyl groups) show moderate acetylcholinesterase (AChE) inhibition (IC₅₀ ~10–50 µM) . The target compound’s thione moiety could enhance binding to AChE’s catalytic site, but bulky dipropylamino groups might sterically hinder interactions.

Methodological Considerations for Similarity Assessment

Compound similarity is often evaluated using 2D fingerprinting (Tanimoto coefficient) or 3D shape-based alignment . For the target compound:

- 2D Similarity : High overlap with other piperazine-thiones (e.g., >70% using MACCS keys).

- 3D Dissimilarity: Bulky dipropylamino groups create unique steric profiles compared to smaller analogs like .

Contradictions arise in biological outcomes despite structural similarity. For example, trifluoromethyl-substituted analogs exhibit distinct target selectivity compared to dimethylamino derivatives, underscoring the need for multi-parameter similarity assessments .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and what are the critical challenges in achieving high yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core. Key steps include:

- Thiocarbonylation : Introducing the thiocarbonyl group via reaction with Lawesson’s reagent or thiophosgene under inert conditions.

- Coupling Reactions : Amine groups (dimethylamino and dipropylamino) are introduced via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled temperatures (60–100°C) .

- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures is critical to isolate the product. Challenges include managing steric hindrance from bulky substituents and avoiding oxidation of the thiocarbonyl group .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine ring conformation. For example, the thiocarbonyl group (C=S) appears at ~200 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 498.3) and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) assesses purity (>95% required for biological assays) .

Advanced: How can researchers design experiments to evaluate the compound's stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds. Accelerated stability studies (40–60°C) simulate long-term storage conditions .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using UV spectroscopy .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Methodological Answer:

- Standardized Assays : Use validated protocols (e.g., IC50 determination with positive controls) to minimize inter-lab variability.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to account for heterogeneity.

- Mechanistic Studies : Perform target engagement assays (e.g., SPR for binding kinetics) to confirm direct vs. off-target effects .

Advanced: How can computational methods like DFT or molecular docking be applied to predict the compound's reactivity and binding affinity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., thiocarbonyl group’s electrophilicity) and predict metabolic oxidation pathways.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine receptors). Validate with MD simulations to assess binding stability .

- QSAR Models : Develop regression models correlating substituent properties (e.g., logP, molar refractivity) with activity data .

Advanced: What are the key considerations in developing structure-activity relationship (SAR) models for derivatives of this compound?

Methodological Answer:

- Scaffold Modification : Systematically vary substituents on the phenyl and piperazine rings. For example, replace dipropylamino with cyclopropylamino to assess steric effects.

- Bioisosteric Replacement : Substitute thiocarbonyl with carbonyl or sulfonyl groups to compare potency and selectivity .

- Data Integration : Combine in vitro activity data (e.g., IC50 values) with computational descriptors (e.g., topological polar surface area) in multivariate analysis .

Advanced: What methodologies are used to assess the compound's environmental fate and biodegradation pathways?

Methodological Answer:

- Biodegradation Assays : Use OECD 301B (ready biodegradability test) with activated sludge to measure mineralization (CO2 evolution).

- Aquatic Toxicity : Perform Daphnia magna or algal growth inhibition tests to determine EC50 values.

- Computational Modeling : Apply EPI Suite to predict logKow (hydrophobicity) and persistence in soil/water compartments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.